3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Overview

Description

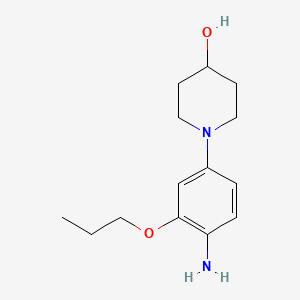

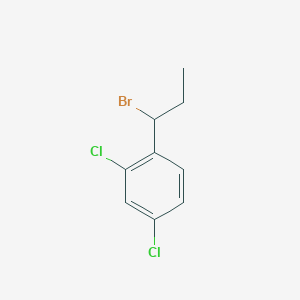

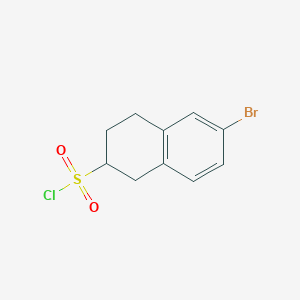

The compound is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The “3-Aminophenyl” part suggests the presence of an aromatic phenyl group with an amine (-NH2) substituent. The “5-cyclopropyl-5-methyl” part indicates that there are cyclopropyl and methyl groups attached to the imidazolidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 3-aminophenyl derivative with a precursor to the imidazolidine-2,4-dione ring. The cyclopropyl and methyl groups would likely be introduced in a subsequent step .Molecular Structure Analysis

The molecular structure would be characterized by the presence of an imidazolidine-2,4-dione ring, which is a five-membered ring containing two nitrogen atoms and two carbonyl (C=O) groups. The ring would be substituted at the 5-position with a cyclopropyl group, a methyl group, and a phenyl ring bearing an amino group at the 3-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazolidine-2,4-dione ring might undergo reactions at the carbonyl groups or at the nitrogen atoms. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. The compound would likely be solid at room temperature. The presence of polar groups (like the carbonyl groups and the amine) could make it somewhat soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in various synthesis processes. For instance, a two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione, a structurally similar compound, has been described, which is used for producing analogues of imidazole alkaloids (Witchard & Watson, 2010).

- Research has also focused on the synthesis of derivatives of imidazolidine-2,4-diones, such as 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives, highlighting the versatility of this compound in chemical synthesis (Czopek et al., 2010).

Molecular Structure and Analysis

- Studies involving X-ray diffraction and NMR spectroscopy have been conducted to explore the molecular structure of similar compounds. For instance, the structure of 5-methyl-5-(4-nitrophenyl)-3-phenylimidazolidine-2,4-dione was verified using X-ray diffraction (Sedlák et al., 2005).

- Another study focused on the structural analysis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, providing insights into the unexpected conformation of the compound (Aydin et al., 2013).

Potential Therapeutic Applications

- Some derivatives of imidazolidine-2,4-diones have been explored for their potential therapeutic applications. For example, a study described the synthesis and aromatase inhibitory activity of novel derivatives, which could be potential agents in hormone-dependent tumors such as breast cancer (Staněk et al., 1991).

- Another research highlighted the discovery of a thiazolidine-2,4-dione derivative as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating its potential as a new lead compound for developing anticancer agents (Li et al., 2010).

Pharmacological Research

- Research has been conducted on the synthesis and evaluation of new derivatives with potential pharmacological applications. For example, N-Mannich bases derived from imidazolidine-2,4-diones were investigated for their anticonvulsant properties (Byrtus et al., 2011).

Mechanism of Action

Target of Action

The primary target of 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers .

Mode of Action

The compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . It is generated by conjugating a cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . STRO-002 binds to FolRα with high affinity, rapidly internalizes into target-positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

Given its mode of action, it can be inferred that it affects the tubulin dynamics in the cell, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

STRO-002, which contains the compound, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest good bioavailability and a sustained presence in the body, allowing for effective targeting of cancer cells over time .

Result of Action

The compound’s action results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It lacks nonspecific cytotoxicity toward FolRα-negative cell lines, but bystander killing of target-negative cells is observed when co-cultured with target-positive cells . This suggests that the compound’s action is specific and potent against cancer cells expressing FolRα .

Action Environment

The action of this compound, as part of STRO-002, is influenced by the tumor microenvironment . The compound is linked to a cytotoxic payload through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This ensures a specific delivery and cytotoxic profile in tumor cells .

Future Directions

properties

IUPAC Name |

3-(3-aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-13(8-5-6-8)11(17)16(12(18)15-13)10-4-2-3-9(14)7-10/h2-4,7-8H,5-6,14H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNNUONFHDPHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)

![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)